

Comparative Analysis of Mutant IDH1 Inhibitors: GSK864 vs. BAY1436032

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A comprehensive guide for researchers and drug development professionals on the preclinical profiles of two prominent mutant isocitrate dehydrogenase 1 (IDH1) inhibitors.

This guide provides a detailed comparison of **GSK864** and BAY1436032, two small molecule inhibitors developed to target cancer-associated mutations in the IDH1 enzyme. Mutations in IDH1 are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (D-2HG), which plays a crucial role in tumorigenesis by altering cellular metabolism and epigenetics. Both **GSK864** and BAY1436032 are designed to inhibit this aberrant enzymatic activity, thereby reducing D-2HG levels and restoring normal cellular function.

Mechanism of Action and Target Profile

Both **GSK864** and BAY1436032 are allosteric inhibitors that bind to a site distinct from the active site of the mutant IDH1 enzyme.[1] This binding induces a conformational change that inactivates the enzyme, preventing the conversion of α -ketoglutarate (α -KG) to D-2HG.[1][2]

GSK864 is a chemical probe developed from a precursor, GSK321, with improved pharmacokinetic properties.[3] It has been characterized as a potent inhibitor of several IDH1 R132 mutations.[4]

BAY1436032 is described as a novel, orally available pan-mutant IDH1 inhibitor, demonstrating high selectivity and efficacy against a range of IDH1 R132 mutations.[2][5][6] It has been



evaluated in preclinical models of various solid tumors and hematological malignancies, as well as in Phase I clinical trials.[7][8][9]

Quantitative Performance Data

The following tables summarize the in vitro potency and selectivity of **GSK864** and BAY1436032 from various preclinical studies.

Table 1: Biochemical Inhibition of Recombinant IDH1 Enzymes

Compound	Target	IC50 (nM)	Selectivity vs. IDH1- WT	Selectivity vs. IDH2- WT	Reference
GSK864	IDH1-R132H	20	>40-fold	-	[1]
IDH1-R132C	9	-	-	[10]	
IDH1-WT	>10,000	-	-	[1]	_
IDH2-mutant (R172K)	183	-	-	[4]	_
BAY1436032	IDH1-R132H	15	>500-fold	>100 μM (inactive)	[1][11]
IDH1-R132C	15	>500-fold	>100 μM (inactive)	[11]	
IDH1-WT	20,000	-	-	[11]	_
IDH2-WT	>100,000	-	-	[11]	_

Table 2: Cellular Inhibition of D-2HG Production (EC50/IC50)

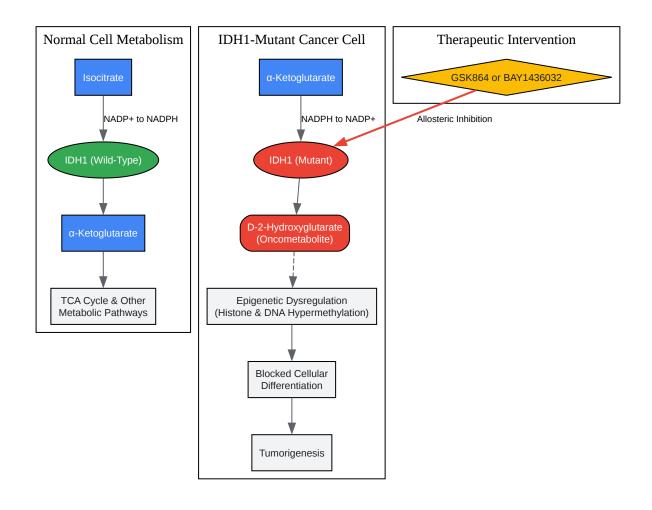


Compound	Cell Line	IDH1 Mutation	EC50/IC50 (nM)	Reference
GSK864	HT1080	R132C	320	[3]
THP-1	R132H	50	[12]	
U87	R132H	40	[12]	
BAY1436032	Mouse hematopoietic cells	R132H	60	[13]
Mouse hematopoietic cells	R132C	45	[13]	
Primary human AML cells	R132C/G/H/L/S	3-16	[14]	
LN-229 (glioblastoma)	R132H (overexpressed)	73	[11]	
HCT116 (colorectal)	R132H (overexpressed)	47	[11]	
HT-1080 (sarcoma)	R132C (endogenous)	135	[11]	

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating IDH1 inhibitors.

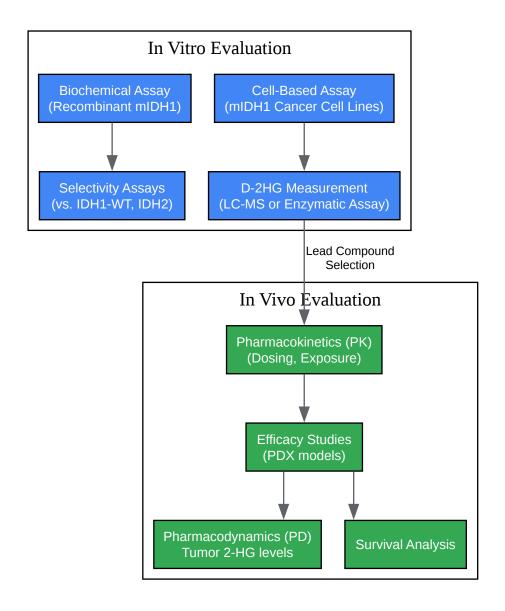




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Caption: Targeted inhibition of the mutant IDH1 signaling pathway.





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References

• 1. Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]



- 2. Facebook [cancer.gov]
- 3. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Safety and efficacy of BAY1436032 in IDH1-mutant AML: phase I study results PMC [pmc.ncbi.nlm.nih.gov]
- 10. Water Networks and Correlated Motions in Mutant Isocitrate Dehydrogenase 1 (IDH1) Are Critical for Allosteric Inhibitor Binding and Activity PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. malone.bioquant.uni-heidelberg.de [malone.bioquant.uni-heidelberg.de]
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